molecular formula C26H48N2O7Sn2 B122429 Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide CAS No. 149849-42-3

Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide

Cat. No. B122429
M. Wt: 738.1 g/mol
InChI Key: IYBNKMSDYKQCRP-LBRSNSIMSA-L
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Description

Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide, also known as DBTC, is a chemical compound that has been widely studied for its potential applications in various fields of science. This compound is a tin-based organometallic compound that has been synthesized through various methods. The purpose of

Scientific Research Applications

Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide has been studied for its potential applications in various fields of science, including catalysis, materials science, and biomedical research. In the field of catalysis, Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide has been shown to exhibit excellent catalytic activity in various reactions, including the oxidation of alcohols and the reduction of nitro compounds. In materials science, Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide has been used as a precursor for the synthesis of tin oxide nanoparticles, which have potential applications in gas sensing and photocatalysis. In biomedical research, Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide has been studied for its potential anticancer and antitumor properties.

Mechanism Of Action

The mechanism of action of Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide is not fully understood. However, studies have suggested that Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide may act by inhibiting the activity of certain enzymes involved in cancer cell proliferation. Additionally, Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide has been shown to have a low toxicity profile in vitro and in vivo. However, studies have suggested that Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide may have potential toxic effects on the liver and kidneys at high doses. Additionally, Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide has been shown to have potential mutagenic and teratogenic effects in animal studies.

Advantages And Limitations For Lab Experiments

Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide has several advantages for use in lab experiments, including its low toxicity, high stability, and ease of synthesis. However, Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide has several limitations, including its potential toxicity at high doses and its limited solubility in water.

Future Directions

There are several future directions for research on Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide. One potential area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide and its potential applications in cancer therapy. Finally, studies are needed to evaluate the potential toxic effects of Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide in humans and to develop strategies to mitigate these effects.
Conclusion:
In conclusion, Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide is a tin-based organometallic compound that has been widely studied for its potential applications in various fields of science. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide have been discussed in this paper. While Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide has several advantages for use in lab experiments, further studies are needed to fully understand its potential applications and to evaluate its safety profile.

Synthesis Methods

Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide can be synthesized through various methods, including the reaction of tin (IV) oxide with pyrrolidone-5-carboxylic acid and n-butanol. The reaction is carried out in the presence of a catalyst under reflux conditions. The resulting compound is then purified through recrystallization.

properties

CAS RN

149849-42-3

Product Name

Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide

Molecular Formula

C26H48N2O7Sn2

Molecular Weight

738.1 g/mol

IUPAC Name

[dibutyl-[dibutyl-[(2S)-5-oxopyrrolidine-2-carbonyl]oxystannyl]oxystannyl] (2S)-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/2C5H7NO3.4C4H9.O.2Sn/c2*7-4-2-1-3(6-4)5(8)9;4*1-3-4-2;;;/h2*3H,1-2H2,(H,6,7)(H,8,9);4*1,3-4H2,2H3;;;/q;;;;;;;2*+1/p-2/t2*3-;;;;;;;/m00......./s1

InChI Key

IYBNKMSDYKQCRP-LBRSNSIMSA-L

Isomeric SMILES

CCCC[Sn](CCCC)(OC(=O)[C@@H]1CCC(=O)N1)O[Sn](CCCC)(CCCC)OC(=O)[C@@H]2CCC(=O)N2

SMILES

CCCC[Sn](CCCC)(OC(=O)C1CCC(=O)N1)O[Sn](CCCC)(CCCC)OC(=O)C2CCC(=O)N2

Canonical SMILES

CCCC[Sn](CCCC)(OC(=O)C1CCC(=O)N1)O[Sn](CCCC)(CCCC)OC(=O)C2CCC(=O)N2

synonyms

BBPCTO
bis(di-n-butyl-2-pyrrolidone-5-carboxylato)tin oxide

Origin of Product

United States

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